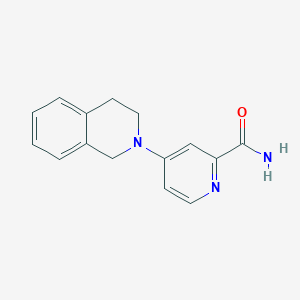
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, modulating their activity, and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
Quinoline derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have various applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline and pyridine moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c16-15(19)14-9-13(5-7-17-14)18-8-6-11-3-1-2-4-12(11)10-18/h1-5,7,9H,6,8,10H2,(H2,16,19) |
Clé InChI |
PPJHHAFXTVGVSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12267974.png)
![N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12267978.png)
![4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B12267991.png)
![1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12268001.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12268007.png)
![3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268013.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268020.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268026.png)
![4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268032.png)
![4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268034.png)
![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B12268046.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12268067.png)
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268077.png)
![6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268079.png)
